Ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound features a fused bicyclic structure comprising an imidazole ring and a pyridine ring, characterized by its potential bioactivity and utility as a building block for synthesizing more complex heterocyclic compounds. The compound has garnered interest in medicinal chemistry due to its promising biological properties, particularly in the context of drug development targeting various diseases, including cancer and infectious diseases .
The compound is classified under the category of imidazo[1,2-a]pyridines, which are known for their diverse pharmacological activities. Ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate is identified by its Chemical Abstracts Service number 1000017-95-7 and has a molecular formula of C10H9ClN2O2. Its molecular weight is approximately 224.65 g/mol .
The synthesis of Ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate typically involves several key steps:
In industrial settings, similar synthetic routes may be employed but optimized for larger scale production. Techniques such as continuous flow reactors can enhance yield and purity while adhering to green chemistry principles to minimize waste and solvent use .
The molecular structure of Ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate can be described as follows:
The presence of chlorine at the 3-position and an ethyl ester group at the carboxylic acid position contributes to its chemical reactivity and biological activity .
Ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate can participate in several chemical reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry, allowing for further functionalization and derivatization .
The mechanism of action for Ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate is primarily associated with its interaction with specific molecular targets within biological systems. It may inhibit enzymes or receptors critical for pathogen survival or cancer cell proliferation. The ability of this compound to form hydrogen bonds and engage with hydrophobic pockets in proteins enhances its bioactivity.
Potential pathways include:
Research indicates that compounds within this class can exhibit significant biological activity against various targets, making them candidates for further pharmacological exploration .
Ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate possesses several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 224.65 g/mol |
Melting Point | 125 °C |
Boiling Point | 333 °C |
Polarizability | 22.7 |
Henry's Law Constant |
These properties are crucial for understanding the behavior of the compound in various environments and its suitability for different applications in research and industry .
Ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate has significant potential in scientific research:
Research continues to explore its efficacy against specific biological targets, contributing to advancements in medicinal chemistry and pharmacology .
The ethyl ester moiety in ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate serves as a strategic handle for nucleophilic substitution, enabling conversion to pharmacologically relevant amides and hydrazides. Ethanol-mediated reflux with hydrazine monohydrate (5-6 hours) efficiently generates the corresponding carboxylic acid hydrazide, a key intermediate for antimycobacterial agents. This reaction proceeds via nucleophilic acyl substitution, with the ester carbonyl undergoing attack by hydrazine's lone pair, followed by ethoxide elimination [10]. For complex amidation, carbodiimide-mediated coupling using EDCI or DCC in anhydrous DMF facilitates bond formation with sterically hindered amines. The 3-chloro substituent remains inert during these transformations, allowing selective carboxylate derivatization while preserving the halogen for downstream functionalization [8].
Table 1: Amide-Coupling Agents and Conditions
Coupling Agent | Nucleophile | Solvent | Temperature | Yield Range |
---|---|---|---|---|
Hydrazine H₂O | H₂NNH₂ | Ethanol | Reflux | 65-75% |
EDCI | Aliphatic Amines | Anhydrous DMF | 0°C to RT | 60-85% |
DCC | Aromatic Amines | Dichloromethane | RT | 55-78% |
Ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate is synthesized via Gould-Jacobs cyclization between 2-aminopyridines and ethyl 2-chloroacetoacetate. This one-pot condensation occurs under reflux in ethanol (6 hours), where the amine nucleophile attacks the α-halo ketone, followed by intramolecular cyclodehydration. Critical parameters include stoichiometric control (1:1.2 aminopyridine to acetoacetate ratio) and anhydrous conditions to suppress hydrolysis [7] [10]. Post-reaction, the crude product is purified through ethyl acetate/water extraction and recrystallization from ethanol/hexane mixtures, yielding crystalline solids with ≥95% purity (mp 76-79°C) [9]. This method tolerates electron-donating and electron-withdrawing groups on the pyridine ring, enabling access to diverse 6-, 7-, or 8-substituted derivatives.
Table 2: Cyclization Conditions and Outcomes
Aminopyridine | Solvent | Reaction Time | Product Yield | Purity |
---|---|---|---|---|
2-Aminopyridine | Ethanol | 6 hours | 70-80% | ≥95% |
5-Chloro-2-aminopyridine | Toluene | 8 hours | 65-75% | ≥92% |
2-Amino-4-picoline | Ethanol | 5 hours | 75-85% | ≥97% |
The 3-chloro substituent undergoes palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids, enabling C–C bond formation at the critical C3 position. Optimized conditions employ Pd(PPh₃)₄ (3 mol%) and K₂CO₃ base in toluene/water (4:1) at 80°C, achieving 75-90% yields. This protocol demonstrates excellent chemoselectivity, leaving the ester group intact while replacing chlorine with aryl, heteroaryl, or vinyl groups [6] [8]. Nano-zinc oxide catalysts have recently enhanced efficiency, reducing Pd loading to 1 mol% while maintaining >85% yield across diverse boronic acids. The reaction scope includes electron-deficient (4-CF₃-C₆H₄B(OH)₂) and electron-rich (4-CH₃O-C₆H₄B(OH)₂) aryl boronic acids, as well as furan-2-ylboronic acid, enabling rapid scaffold diversification for medicinal chemistry applications.
Controlled saponification of the ethyl ester generates the carboxylic acid, a versatile intermediate for further elaboration. Alkaline hydrolysis (2M NaOH, THF/H₂O 3:1, 25°C, 4 hours) achieves near-quantitative conversion, with acidification (1M HCl) precipitating 3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid [3] [10]. Lithium hydroxide in methanol/water (2:1) offers a milder alternative for acid-sensitive substrates. The carboxylic acid serves as a precursor for:
Table 3: Hydrolysis Conditions and Efficiency
Base | Solvent System | Time | Temperature | Yield |
---|---|---|---|---|
2M NaOH | THF/H₂O (3:1) | 4 hours | 25°C | 95% |
1M LiOH | MeOH/H₂O (2:1) | 6 hours | 25°C | 88% |
10% KOH | Ethanol/H₂O (4:1) | 3 hours | 70°C | 92% |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8